INCB 3284

Descripción general

Descripción

INCB3284 es un antagonista potente, selectivo y disponible por vía oral de la molécula pequeña del receptor 2 de quimiocina (C-C motif) (CCR2)INCB3284 fue desarrollado por su potencial actividad antiinflamatoria y el tratamiento de enfermedades impulsadas por la inflamación .

Métodos De Preparación

La síntesis de INCB3284 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura pública.

Análisis De Reacciones Químicas

INCB3284 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando el grupo trifluorometilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. .

Aplicaciones Científicas De Investigación

Hemorrhagic Shock and Fluid Resuscitation

Mechanism of Action

INCB 3284 functions by blocking the CCR2 receptor, which is pivotal in mediating inflammatory responses. In studies involving rat models of hemorrhagic shock, this compound demonstrated a significant reduction in fluid resuscitation requirements. For instance, one study reported that treatment with this compound reduced fluid requirements by approximately 62% during resuscitation compared to vehicle-treated controls, effectively preventing hemodynamic decompensation and mortality rates dropping from 50% to 0% .

Case Studies

- In a controlled hemorrhagic shock model, rats treated with this compound showed improved survival times and reduced fluid needs during resuscitation efforts. Specifically, the compound was administered after 30 minutes of shock, leading to a sustained decrease in fluid requirements throughout the observation period .

- Another series of experiments indicated that this compound could reduce fluid requirements by over 65% when administered after 60 minutes of hemorrhagic shock .

Rheumatoid Arthritis

This compound has reached Phase IIa clinical trials for rheumatoid arthritis. The rationale behind its use stems from the role of CCR2 in mediating inflammatory processes that contribute to joint damage in autoimmune diseases. By inhibiting CCR2, this compound aims to alleviate symptoms and potentially slow disease progression.

Cardiovascular Applications

Neointima Formation

Research has shown that this compound can significantly reduce neointima formation in models of arterial injury. In a study involving mice with neurofibromatosis type 1 (NF1), administration of this compound resulted in lower macrophage content and reduced intimal hyperplasia compared to control groups . This suggests that targeting CCR2 may be beneficial in managing vascular remodeling associated with cardiovascular diseases.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including:

- Oral Bioavailability: Ranges from 13% to 31% across different animal models.

- Half-life: Approximately 15 hours , allowing for once-daily dosing .

- Safety: Studies have indicated no significant toxicities associated with its use in animal models, suggesting a good safety profile for potential human applications .

Summary Table of Applications

Mecanismo De Acción

INCB3284 ejerce sus efectos antagonizando el receptor 2 de quimiocina (CCR2). Este receptor participa en el reclutamiento de monocitos a los sitios de inflamación. Al bloquear la interacción entre CCR2 y su ligando, la proteína 1 quimioatrayente de monocitos (MCP-1), INCB3284 reduce la migración de monocitos y, por lo tanto, disminuye la inflamación. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la movilización de calcio intracelular y la fosforilación de las quinasas reguladas por señales extracelulares (ERK) .

Comparación Con Compuestos Similares

INCB3284 es único en su alta selectividad y potencia como antagonista de CCR2. Compuestos similares incluyen:

RS504393: Otro antagonista de CCR2 con propiedades antiinflamatorias similares.

BMS-813160: Un antagonista dual de CCR2 / CCR5 utilizado en investigación por su espectro de actividad más amplio.

PF-04136309: Un antagonista selectivo de CCR2 investigado por su potencial en el tratamiento del cáncer de páncreas y otras enfermedades. En comparación con estos compuestos, INCB3284 se distingue por su biodisponibilidad oral y su aplicación específica en enfermedades impulsadas por la inflamación

Actividad Biológica

INCB 3284, also known as INCB3284 dimesylate, is a selective and orally bioavailable antagonist of the human C-C chemokine receptor type 2 (CCR2). This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by chronic inflammation and cancer. The biological activity of this compound is primarily linked to its ability to inhibit monocyte chemoattractant protein-1 (MCP-1) binding to CCR2, thereby modulating immune responses.

CCR2 and MCP-1 Interaction

The CCR2 receptor is crucial in mediating the recruitment of monocytes to sites of inflammation and tumor growth. MCP-1, a ligand for CCR2, plays a significant role in inflammatory processes. By antagonizing this interaction, this compound effectively reduces monocyte migration and infiltration into tissues, which is beneficial in various pathological states.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on MCP-1 binding to CCR2 with an IC50 value of 3.7 nM . Additionally, it displays an IC50 of 4.7 nM for inhibiting chemotaxis induced by MCP-1, indicating its efficacy in blocking CCR2-mediated cellular responses .

Biological Activity Data

| Activity | IC50 (nM) |

|---|---|

| MCP-1 Binding to CCR2 | 3.7 |

| Chemotaxis Induced by MCP-1 | 4.7 |

Cancer Treatment

Research has indicated that the CCL2-CCR2 axis is implicated in tumor promotion and metastasis. In preclinical models, the administration of this compound has shown promise in reducing tumor growth and metastasis by inhibiting the recruitment of inflammatory monocytes to tumors . This suggests that this compound may be beneficial in treating cancers where CCL2/CCR2 signaling contributes to disease progression.

Autoimmune and Inflammatory Disorders

Given its mechanism of action, this compound is also being investigated for its potential use in autoimmune diseases characterized by excessive monocyte recruitment and chronic inflammation. The modulation of immune cell trafficking may provide therapeutic benefits in conditions such as rheumatoid arthritis and multiple sclerosis.

Preclinical Models

In studies involving mouse models of breast cancer and melanoma, treatment with this compound resulted in a significant reduction in metastatic spread compared to control groups. These findings underscore the compound's potential as an anti-metastatic agent .

Clinical Trials

While specific clinical trial data for this compound remains limited, ongoing investigations are assessing its safety and efficacy in humans. Notably, early-phase trials have focused on evaluating pharmacokinetics and pharmacodynamics, with initial results indicating a favorable profile for further development .

Propiedades

IUPAC Name |

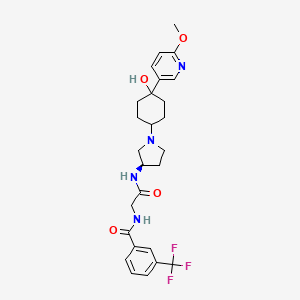

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31F3N4O4/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34)/t20-,21?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZNYBUBXWWKCP-JMOWIOHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887401-92-5 | |

| Record name | INCB-3284 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB-3284 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W6K09GAQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.